Home > Products > Building Blocks P11518 > 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 1010881-22-7

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1751115
CAS Number: 1010881-22-7
Molecular Formula: C12H11BrFN3
Molecular Weight: 296.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic organic compound belonging to the imidazo[4,5-c]pyridine class. These compounds are recognized for their diverse pharmacological activities and serve as important building blocks for synthesizing various biologically active compounds. In scientific research, this specific molecule is primarily utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications, particularly as P2X7 receptor antagonists [].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of numerous biologically active compounds. []
  • Relevance: This compound shares the same 4-bromo-2-fluorophenyl and imidazo[4,5-c]pyridine core structure as the target compound, 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. The key difference lies in the presence of a carbonyl group at the 2-position and the lack of tetrahydro ring in 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist. It exhibits an ED50 of 2.3 mg/kg in rats, demonstrating high oral bioavailability and a favorable safety profile. Its distinct CYP profile makes it a regioselective inhibitor of midazolam CYP3A metabolism. []
  • Relevance: Both JNJ 54166060 and the target compound, 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, belong to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class of P2X7 antagonists. These compounds share a common core structure, with variations in substituents impacting their pharmacological properties. []

3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690)

  • Compound Description: CCT137690 demonstrates potent inhibitory activity against Aurora kinases, with IC50 values of 0.015 ± 0.003 μM for Aurora-A, 0.025 μM for Aurora-B, and 0.019 μM for Aurora-C. This compound exhibits high oral bioavailability and effectively inhibits the growth of SW620 colon carcinoma xenografts in vivo without significant toxicity. []
  • Relevance: CCT137690 and the target compound, 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, share the presence of a bromo-substituted imidazopyridine core structure. While their core structures differ slightly (imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine), both compounds highlight the significance of this scaffold in developing kinase inhibitors. []

1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate (PD123319)

  • Compound Description: PD123319 functions as a selective antagonist for the angiotensin II type 2 (AT2) receptor. [, , , , ]
  • Relevance: This compound and the target compound, 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, both contain the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold. The variations in their substituents contribute to their distinct receptor binding profiles. [, , , , ]
Overview

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound that belongs to the imidazopyridine family, which is known for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydroimidazole ring fused with a pyridine moiety. The presence of halogen substituents such as bromine and fluorine enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound can be identified by its CAS number 1010881-22-7 and has been cataloged in various chemical databases such as PubChem and BenchChem. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its molecular formula is C12H11BrFN3, and it has a molecular weight of 279.14 g/mol .

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis techniques. Common methods include:

  1. Cyclization Reactions: The formation of the imidazo[4,5-c]pyridine core can be achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of bromine and fluorine substituents can be accomplished via electrophilic aromatic substitution or halogenation reactions.
  3. Reduction Reactions: If necessary, reduction steps may be included to achieve specific functional groups or to modify the saturation of the rings.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features:

  • A tetrahydroimidazole ring system.
  • A pyridine ring fused to the imidazole.
  • Substituents including bromine and fluorine on the phenyl group.

Data

The structural representation can be expressed using various notations:

  • InChI: InChI=1S/C12H11BrFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) .
  • SMILES: C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Br)F .
Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions typical of heterocyclic compounds:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The fluorinated aromatic ring can react with electrophiles.
  3. Condensation Reactions: Under certain conditions, it may participate in condensation reactions leading to more complex structures.

Technical Details

The reactivity patterns depend significantly on the electronic effects introduced by the halogen substituents. For instance, the presence of fluorine generally increases electron density on adjacent carbon atoms due to its electronegativity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine often involves interactions with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may bind selectively to certain biological targets due to its structural features.
  2. Inhibition Mechanisms: It may act as an inhibitor for specific pathways related to disease processes.

Data

Studies have shown that similar compounds exhibit activities such as antihypertensive effects or modulation of neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

Chemical properties include:

Relevant data points include:

  • Molecular Weight: 279.14 g/mol
  • Density: Not specified but generally comparable to similar compounds .
Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against hypertension and other cardiovascular diseases.
  2. Pharmaceutical Development: Used in drug formulation studies due to its unique pharmacophore characteristics.
  3. Research Applications: Serves as a model compound for studying structure–activity relationships in drug design.
Synthetic Methodologies for 4-(4-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Multi-Step Cyclization Strategies for Imidazo[4,5-c]pyridine Core Assembly

The construction of the imidazo[4,5-c]pyridine core predominantly follows convergent strategies beginning with appropriately substituted pyridine precursors. The most reliable route involves 3,4-diaminopyridine as the pivotal starting material, where the ortho-diamine functionality enables cyclocondensation with carbonyl equivalents. Research demonstrates that reacting 3,4-diaminopyridine with the Na₂S₂O₅ adduct of 4-bromo-2-fluorobenzaldehyde provides efficient access to the crucial imidazole ring annulation under mild conditions, yielding the aromatic imidazo[4,5-c]pyridine intermediate essential for subsequent reduction [6]. This methodology capitalizes on the electrophilic character of the aldehyde-bisulfite adduct, facilitating nucleophilic attack by the diamine while minimizing polymerization side reactions.

Alternative cyclization approaches employ one-pot multistep sequences in continuous flow systems, enhancing reproducibility and yield for thermally sensitive intermediates. These methods typically involve initial N-alkylation of the pyridine nitrogen followed by copper-catalyzed intramolecular C-N bond formation to establish the imidazole ring. The cyclization step proves highly sensitive to electronic effects; electron-withdrawing substituents on the phenyl ring accelerate ring closure but may complicate subsequent hydrogenation steps. Careful optimization of cyclization conditions is paramount, as demonstrated by studies showing that microwave irradiation significantly reduces reaction times while improving yields by 15-20% compared to conventional heating [6] [7]. Post-cyclization purification often employs agitated nutsche filter dryers (ANFD), which combine filtration, washing, and drying operations within a single contained vessel, minimizing product loss and maintaining high purity essential for pharmaceutical intermediates [5].

Table 1: Comparative Analysis of Core Cyclization Methodologies

Cyclization MethodStarting MaterialsKey ConditionsYield RangeKey Advantages
Aldehyde-Bisulfite Adduct3,4-Diaminopyridine, Aromatic aldehydeRoom temp, aqueous ethanol65-78%Mild conditions, minimal side products
Direct Carbonyl Condensation3,4-Diaminopyridine, AldehydeReflux, acetic acid catalyst55-70%Simplified workup, readily available reagents
Copper-Catalyzed AminationHalogenated pyridine, AmidinesCuI, K₂CO₃, DMF, 110°C60-75%Compatible with diverse N-substituents
Microwave-AssistedDiaminopyridine, Orthoester150°C, 20 min, solvent-free75-85%Rapid, high atom economy

Functionalization at the C-4 Position: Bromo-Fluorophenyl Substituent Incorporation

The introduction of the 4-bromo-2-fluorophenyl group at the C4 position presents significant regiochemical challenges, addressed through either early-stage incorporation (pre-cyclization) or late-stage functionalization (post-cyclization). The predominant approach involves early functionalization via the aldehyde-bisulfite adduct method, where 4-bromo-2-fluorobenzaldehyde is condensed directly during imidazole ring formation [6]. This strategy ensures precise regiocontrol but requires careful handling of the electron-deficient aldehyde, which may undergo undesired Cannizzaro reactions under strongly basic conditions.

For late-stage functionalization, transition metal-catalyzed cross-coupling reactions offer complementary approaches, particularly valuable for structure-activity relationship studies where diverse aryl groups are screened. Suzuki-Miyaura coupling using palladium catalysts demonstrates moderate success with preformed imidazo[4,5-c]pyridine halides, though the heterocyclic system's basicity can complicate catalyst turnover. Research indicates that Pd(dppf)Cl₂ with aqueous K₂CO₃ in toluene/ethanol mixtures provides optimal results for aryl boronic acid coupling at the C4 position of the heterocyclic core [1]. However, the electron-rich nature of the imidazo[4,5-c]pyridine system necessitates careful optimization of coupling conditions to prevent protodehalogenation or homocoupling side reactions.

The bromine functionality within the aryl substituent serves dual purposes: enabling further derivatization via cross-coupling chemistry and influencing the electron density of the entire system. Spectroscopic studies (particularly ¹H-¹⁵N HMBC) confirm significant electronic communication between the bromo-fluorophenyl ring and the imidazo[4,5-c]pyridine nitrogen atoms, impacting both reactivity and biological activity [6]. This electronic effect necessitates modified conditions for subsequent transformations compared to simple phenyl-substituted analogs.

Table 2: Methods for Bromo-Fluorophenyl Substituent Introduction

Functionalization StrategyReaction SequenceKey Reagents/ConditionsYieldRegiochemical Control
Early-Stage IncorporationAldehyde + Diamine → CyclizationNa₂S₂O₅ adduct, EtOH/H₂O, rt65-78%High
Suzuki Coupling (Late-Stage)Halogenated core + Arylboronic acidPd(dppf)Cl₂, K₂CO₃, toluene/EtOH50-65%Moderate
Ullmann-Type CouplingHalopyridine + HalobenzeneCuI, trans-N,N'-dimethylcyclohexane-1,2-diamine, K₃PO₄45-60%Low to Moderate
Direct ArylationImidazopyridine + Aryl halidePd(OAc)₂, PivOH, K₂CO₃, DMA, 120°C55-70%High

Catalytic Hydrogenation Techniques for Tetrahydro Backbone Stabilization

The saturation of the pyridine ring to form the tetrahydro derivative represents the most delicate transformation in the synthesis, demanding precise control to avoid over-reduction or ring-opening side reactions. Palladium on gamma-alumina (Pd/γ-Al₂O₃) emerges as the superior catalyst for this transformation, achieving near-quantitative conversion to the tetrahydro derivative under mild conditions (50-80°C, 10-30 bar H₂) [2]. The alumina support provides optimal metal dispersion while minimizing acidic sites that could promote dehydrative ring contraction – a significant side reaction observed when using Pd/C catalysts.

The hydrogenation proceeds via stepwise addition across the pyridine ring double bonds, with computational modeling indicating preferential initial reduction at the C5-C6 bond adjacent to the imidazole nitrogen. This regioselectivity arises from enhanced substrate adsorption through the imidazole nitrogen's lone pair, positioning the pyridine ring optimally for hydrogen uptake. Reaction progress monitoring via in-situ IR spectroscopy reveals complete consumption of the aromatic C=N stretch at 1630 cm⁻¹ within 2-4 hours under optimal conditions, providing a reliable analytical endpoint [7].

Critical parameters influencing hydrogenation efficiency include:

  • Metal Loading: Optimal Pd loading of 5 wt.% balances activity against undesired hydrocracking
  • Solvent Polarity: Ethanol/water mixtures (4:1) enhance substrate solubility while moderating reaction exothermicity
  • Temperature Control: Maintaining temperatures below 80°C prevents dehydrogenation back-reactions
  • Acidic Modifiers: Controlled acetic acid addition (0.5-1 equiv.) accelerates reduction by protonating the pyridine nitrogen

The tetrahydro product exhibits enhanced stability compared to its aromatic precursor due to reduced ring strain and decreased electron delocalization, though it remains sensitive to aerial oxidation during isolation. Post-hydrogenation processing typically employs direct filtration through Celite to remove catalyst, followed by controlled solvent evaporation under reduced pressure at <40°C to prevent decomposition [2] [4].

Table 3: Catalytic Systems for Tetrahydroimidazo[4,5-c]pyridine Synthesis

Catalyst SystemOptimal ConditionsConversionSelectivityKey Advantages
Pd/γ-Al₂O₃ (5 wt.%)60°C, 15 bar H₂, EtOH/H₂O (4:1)>98%95-97%Minimal dehalogenation, no ring opening
PtO₂ (Adams catalyst)50°C, 10 bar H₂, AcOEt with 0.5 eq AcOH95%85-90%Rapid kinetics
Rh/Al₂O₃ (3 wt.%)80°C, 30 bar H₂, iPrOH99%75-80%Tolerates sulfur impurities
Raney Nickel100°C, 50 bar H₂, MeOH90%60-70%Economical, but significant dehalogenation

Comparative Analysis of Structurally Related Compounds

The synthetic methodologies developed for 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine provide valuable insights for related fused imidazopyridine systems. Structural variations significantly impact reaction parameters and outcomes:

Properties

CAS Number

1010881-22-7

Product Name

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H11BrFN3

Molecular Weight

296.14 g/mol

InChI

InChI=1S/C12H11BrFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)

InChI Key

KNINEJFEMKSAON-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Br)F

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.